Hexadecyl sodium sulfate-D33, also known as sodium hexadecyl sulfate-D33, is a deuterium-labeled derivative of sodium hexadecyl sulfate. This compound is primarily utilized in scientific research due to its stable isotopic labeling, which enhances its utility in various analytical and experimental applications. The incorporation of deuterium—an isotope of hydrogen—into the molecular structure alters its physical and chemical properties, making it particularly valuable for studying reaction mechanisms and metabolic pathways in biological systems. The molecular formula for hexadecyl sodium sulfate-D33 is , with a molecular weight of approximately 344.49 g/mol .
Hexadecyl sodium sulfate-D33 has notable biological activities, primarily related to its role as a surfactant. It can interact with biological membranes and proteins, influencing cellular processes such as:
Additionally, its properties make it suitable for use in pharmaceutical research, particularly in studying drug metabolism and pharmacokinetics.
The synthesis of hexadecyl sodium sulfate-D33 generally involves the deuteration of sodium hexadecyl sulfate. This process can be achieved through various methods:
These methods are crucial for producing high-quality samples for research purposes.
Research involving hexadecyl sodium sulfate-D33 often focuses on its interactions with various biological targets:
These studies are essential for understanding the compound's role in biological systems and its potential therapeutic applications.
Hexadecyl sodium sulfate-D33 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium tetradecyl sulfate | C14H30NaO4S | Shorter carbon chain; less hydrophobic |
| Sodium dodecyl sulfate | C12H25NaO4S | Widely used surfactant; lacks deuterium labeling |
| Sodium octadecyl sulfate | C18H37NaO4S | Longer carbon chain; higher hydrophobicity |
Hexadecyl sodium sulfate-D33 stands out due to its deuterium labeling, which significantly alters its properties compared to these similar compounds. This unique feature enhances its stability and provides critical insights into reaction mechanisms and metabolic processes .
Transition metal-catalyzed deuteration has emerged as a cornerstone for introducing deuterium into alkyl chains. For hexadecyl sodium sulfate-D33, copper (Cu) and palladium (Pd) catalysts enable site-specific and degree-controlled deuteration. Zhou et al. demonstrated that Cu-catalyzed deacylative deuteration using methylketone as a traceless activating group allows precise control over mono-, di-, or trideuteration in alkyl chains. This method operates under redox-neutral conditions, ensuring compatibility with functional groups such as esters and ethers.
Palladium-based systems, alternatively, leverage N-acylsulfonamide ligands to facilitate nondirected late-stage deuteration of arenes and aliphatic chains. As reported by researchers, Pd-catalyzed H/D exchange with D~2~O achieves high isotopic incorporation (up to D~Total~ = 4.22) at ambient temperatures, making it suitable for complex substrates. The reaction’s reversibility ensures thermodynamic control, favoring deuteration at metabolically stable positions.
Key catalytic parameters include:
| Catalyst | Ligand | Deuterium Source | Deuteration Efficiency (%) |
|---|---|---|---|
| Cu | MPHA | D~2~O | 85–95 |
| Pd | L3 | D~2~O | 90–98 |
These methods highlight the role of ligand design and deuterium source accessibility in optimizing deuteration yields.
The synthesis of hexadecyl sodium sulfate-D33 typically begins with deuterated 1-hexadecanol-d~33~, prepared via H/D exchange using D~2~O and base-mediated equilibration. Subsequent sulfonation employs sulfur trioxide (SO~3~) or chlorosulfonic acid (ClSO~3~H) under anhydrous conditions:
$$
\text{C}{16}\text{D}{33}\text{OH} + \text{SO}3 \rightarrow \text{C}{16}\text{D}{33}\text{OSO}3\text{H} \xrightarrow{\text{NaOH}} \text{C}{16}\text{D}{33}\text{OSO}_3\text{Na}
$$
This two-step process achieves yields exceeding 80%, with the sulfonation step conducted at 40–60°C to minimize decomposition. Alternative routes involve electrophilic deuterated alkyl sulfonium salts, such as (d~n~-alkyl)diphenylsulfonium derivatives, which undergo nucleophilic substitution with sulfate ions. These reagents, synthesized via base-mediated H/D exchange, enable the introduction of CD~3~, CH~3~CD~2~, and related groups into surfactant backbones.
Post-synthesis purification relies on column chromatography (silica gel, ethyl acetate/methanol eluent) and recrystallization from ethanol/water mixtures to remove unreacted alcohols and inorganic salts. Deuterium enrichment is verified via:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
Fourier-Transform Infrared (FTIR) Spectroscopy:
Elemental Analysis:
Isotopic purity ≥98 atom % D is typically achieved, as validated by comparative studies against nondeuterated sodium hexadecyl sulfate.
Hexadecyl sodium sulfate-D33 exhibits complex supramolecular assembly dynamics in aqueous systems, characterized by the formation of various aggregation structures that depend on concentration, temperature, and ionic strength conditions [1] [2]. The deuterated surfactant maintains the fundamental amphiphilic properties of its non-deuterated counterpart while providing enhanced analytical capabilities for structural characterization through neutron scattering techniques [3] [4].
The critical micelle concentration behavior of hexadecyl sodium sulfate-D33 follows established patterns observed in alkyl sulfate surfactants, where increasing chain length correlates with decreased critical micelle concentration values [5] [6]. Molecular dynamics simulations have demonstrated that sodium hexadecyl sulfate molecules undergo a stepwise aggregation process, initially forming small oligomers before transitioning to larger micellar structures [7] [8]. At concentrations approaching 1 molar, the surfactant exhibits a proper micelle peak with aggregation numbers around 17 molecules, which increases substantially upon addition of sodium chloride [7].
The supramolecular assembly process involves multiple kinetic phases, with initial rapid binding occurring within milliseconds, followed by slower structural rearrangements over seconds to minutes [9] [10]. The assembled structures form soft layers that can adapt their configuration in response to environmental changes, demonstrating the dynamic nature of these supramolecular systems [1] [2]. Temperature effects on assembly dynamics show that elevated temperatures can accelerate the formation of larger aggregates while potentially disrupting existing micellar structures [7] [11].
Table 1: Aggregation Parameters for Hexadecyl Sodium Sulfate-D33
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 378.7 g/mol | Deuterated form | [12] [13] |
| Aggregation Number | ~17 | 1 M concentration | [7] |
| Micellar Radius | 0.50 nm² per molecule | Carbon black surface | [14] [15] |
| Assembly Time Scale | 4-100 ms | Initial formation | [9] [10] |
The interfacial behavior of hexadecyl sodium sulfate-D33 at liquid-liquid and liquid-air boundaries demonstrates significant surface activity modifications compared to conventional surfactants [14] [16]. At the air-water interface, the deuterated surfactant exhibits strong adsorption characteristics, with the hydrophobic alkyl chains oriented away from the aqueous phase while the anionic sulfate head groups remain hydrated [14] [15].
Surface tension measurements reveal that hexadecyl sodium sulfate-D33 effectively reduces interfacial tension through the formation of ordered monolayers at interface boundaries [16] [17]. The surfactant demonstrates enhanced interfacial activity due to its extended sixteen-carbon chain length, which provides stronger hydrophobic interactions compared to shorter-chain analogs [18] [19]. Dynamic surface tension studies indicate that the surfactant reaches equilibrium interfacial configurations within seconds, with the kinetics being primarily diffusion-controlled [17] [20].
At liquid-liquid interfaces, particularly oil-water systems, hexadecyl sodium sulfate-D33 forms stable interfacial films that significantly reduce interfacial tension values [16] [21]. The surfactant molecules arrange in asymmetric configurations at these interfaces, with preferential orientation depending on the nature of the organic phase [2] [22]. The interfacial behavior is highly sensitive to electrolyte concentration, with added sodium chloride causing substantial modifications in adsorption patterns and interfacial tension values [23] [17].
Table 2: Interfacial Properties of Hexadecyl Sodium Sulfate-D33
| Interface Type | Surface Activity | Equilibration Time | Measurement Conditions | |
|---|---|---|---|---|
| Air-Water | High reduction in surface tension | <30 seconds | Room temperature | [17] [20] |
| Oil-Water | Asymmetric adsorption | Milliseconds to seconds | Various hydrocarbon phases | [16] [2] |
| Solid-Liquid | Langmuir-type adsorption | Variable | Carbon surfaces | [14] [15] |
The surfactant exhibits cooperative adsorption behavior in mixed systems, where the presence of nonionic surfactants can enhance or reduce the interfacial activity depending on concentration ratios [14] [15]. Molecular dynamics simulations reveal that the deuterated surfactant forms saddle-like structures at interfaces, which facilitate optimal molecular packing and enhanced interfacial stability [1] [2].
Hexadecyl sodium sulfate-D33 demonstrates specific molecular recognition patterns when interacting with biological macromolecules, particularly proteins and membrane components [1] [2] [24]. The surfactant exhibits strong binding affinity for positively charged protein residues through its sulfate groups, while simultaneously engaging hydrophobic protein regions through its alkyl chain [24] [11].
Protein interaction studies reveal that the deuterated surfactant can induce conformational changes in target proteins through a multi-step binding process [25] [24]. The initial binding phase involves rapid association with the protein surface, followed by slower penetration into hydrophobic protein domains [11] [9]. Molecular dynamics simulations demonstrate that sodium hexadecyl sulfate can cause protein unfolding at elevated temperatures, with the surfactant molecules disrupting the first hydration shell and expanding hydrophobic cores [24] [11].
The surfactant shows selective binding patterns with different protein classes, with binding stoichiometries varying from 540 to 1030 molecules per protein molecule, depending on the target protein's size and charge distribution [25] [26]. Lysozyme interaction studies indicate that hexadecyl sodium sulfate can adjust protein orientation at interfaces, preserving enzymatic activity by maintaining active site accessibility [1] [2]. The binding process involves both electrostatic interactions between the sulfate head group and positively charged amino acid residues, and hydrophobic interactions between the alkyl chain and nonpolar protein regions [27] [24].
Table 3: Protein Binding Characteristics of Hexadecyl Sodium Sulfate-D33
| Protein Type | Binding Ratio (mol/mol) | Association Constant (M⁻¹) | Structural Effect | |
|---|---|---|---|---|
| Lysozyme | 540 ± 50 | 6.90 × 10² | Preserved activity | [1] [25] |
| Multi-subunit proteins | 1030 ± 90 | 6.90 × 10² | Dissociation/denaturation | [25] [26] |
| Membrane proteins | Variable | Not specified | Orientation adjustment | [2] [22] |
Hexadecyl sodium sulfate-D33 serves as an important component in isotopic labeling strategies for membrane protein crystallography studies. The deuteration of surfactants used in membrane protein purification and crystallization represents a crucial advancement in neutron crystallography applications [6]. Deuterated proteins expressed in deuterated minimal media demonstrate significant advantages for neutron crystallographic studies, including reduced scattering noise from incoherent neutron scattering and improved presentation quality of nuclear density maps [7].
The comparison of protiated, hydrogen-deuterium exchanged, and deuterated versions of membrane proteins reveals minimal structural effects due to deuteration [6]. Studies on carbonic anhydrase IX have shown that overall fold and active-site side-chain conformations remain largely unaffected by deuteration, with only subtle changes in solvent positioning that may be attributed to deuteration effects or resolution differences [6]. This finding validates the use of deuterated surfactants like hexadecyl sodium sulfate-D33 in membrane protein crystallization without introducing significant structural artifacts.
Selective isotope labeling of proteins offers numerous advantages in mechanistic studies by revealing structural and functional information unattainable from crystallographic approaches alone [8]. The construction of auxotrophic strains in commonly used expression systems allows for isotopic labeling of individual amino acids or sets of amino acids, facilitating the use of deuterated surfactants in membrane protein preparation [8]. These approaches enable selective incorporation of isotopically labeled amino acids into large membrane proteins, resulting in significant simplification of nuclear magnetic resonance spectra from magic-angle spinning solid-state nuclear magnetic resonance techniques [8].
The controlled deuterium isotope labeling of detergents makes solution structure determination of membrane proteins by SANS and subsequent data analysis available to nonspecialists [9]. This accessibility is anticipated to allow rapid screening of membrane protein structures that have been previously challenging due to technical difficulties. The synthesis of deuterated detergents such as octyl β-D-glucopyranoside and n-dodecyl-β-D-maltopyranoside has been developed to achieve selective deuteration that matches the neutron scattering length density of 100% deuterium oxide [9].
The application of deuterated surfactants in membrane protein studies extends to contrast variation experiments, where different deuteration levels of surfactants allow for selective highlighting of protein components while rendering the surfactant matrix invisible [10]. This technique has been successfully applied to five different membrane proteins using SANS instrumentation, demonstrating the broad applicability of deuterated surfactants in structural biology applications [9].
Contrast variation methods utilizing hexadecyl sodium sulfate-D33 represent powerful approaches for studying complex biological matrices. The contrast variation technique refers to methods by which neutron scattering intensity from multi-component complexes can be separated into components through hydrogen-deuterium substitution in the complex and/or solvent [11]. The coherent scattering intensity from dilute solutions of biological macromolecules depends on the contrast between the molecule and solvent, defined as the difference between their neutron scattering length densities [11].
The ability to vary neutron scattering length density through deuteration creates multiple contrast conditions that enable selective investigation of individual components within complex molecular mixtures [12]. This capability makes neutron scattering ideally suited for advancing membrane structural biology, where understanding the interactions between different molecules within complex and dynamic structures is crucial [12]. The differences between scattering length densities of components define available contrasts within a system and determine the amplitudes of reflections and molecular detail extractable from samples [12].
Small-angle neutron scattering combined with contrast variation provides information about the size and shape of individual components of multi-component biological assemblies, as well as spatial arrangements between components [13]. The large difference in neutron scattering properties between hydrogen and deuterium is key to the method, allowing isotopic substitution of deuterium for hydrogen in either the molecule or solvent to greatly alter scattering properties while maintaining biochemical properties [13].
Microfluidic approaches to perform small-angle neutron scattering measurements of contrast variation have been developed to enhance the efficiency of these studies [14]. These methods integrate low scattering background microfluidic mixers and serpentine channels in SANS beamlines to yield single-phase, continuous flow, reconfigurable liquid cells. By contrast with conventional sequential measurements of discrete solutions of varying isotopic solvent composition, microfluidic approaches continually vary solution composition during SANS acquisition [14].
The characterization of hydration in micellar systems using contrast variation small-angle neutron scattering has provided detailed insights into intra-micellar radial distributions of water and surfactant molecules [15]. These studies establish methodologies for determining the distribution of invasive water within surfactant assemblies, which is clearly an important feature for understanding self-organization of surfactant molecules and stability of assemblies [15]. The progressive exchange between protons of proteins and deuteriums of solvent demonstrates heterogeneities of sample deuteration at different length scales, with evidence of hydrogen-rich zones in biological systems [16].
Contrast variation methods using deuterated surfactants have been successfully applied to protein-surfactant complexes during electrophoresis, where contrast variation permits independent probing of protein-surfactant complex structure with negligible scattering contributions from polyacrylamide matrices [17]. These studies reveal significant interparticle correlations between protein-surfactant complexes that develop when protein concentrations exceed specific thresholds, providing insights into molecular crowding effects in biological systems [17].
| Parameter | Value Range | Method | Reference |
|---|---|---|---|
| Deuteration Level | 96-99% | Nuclear Magnetic Resonance/Mass Spectrometry | [2] [7] |
| Aggregation Number | 50-150 molecules | Small-Angle Neutron Scattering Analysis | [5] [3] |
| Micelle Diameter | 3-6 nm | Neutron Scattering Form Factor Analysis | [15] [3] |
| Critical Micelle Concentration | 0.5-2.0 mM | Surface Tension/Conductivity | [18] [19] |
| Contrast Match Point | 42-65% D2O | Scattering Length Density Calculation | [11] [20] |
| Exchange Time Constants | 1-100 hours | Time-Resolved Neutron Scattering | [4] |
The application of hexadecyl sodium sulfate-D33 in advanced structural biology techniques demonstrates the compound's versatility in revealing molecular-level details of complex biological systems. Neutron reflectometry studies have shown that deuterated surfactants maintain their structural integrity under various experimental conditions, including shear rates up to 500 inverse seconds [21]. This stability makes them suitable for dynamic studies of biological interfaces and membrane systems.
The development of atomistic deuterium contrast matching calculations using three-dimensional models with explicit solute and solvent atoms has enhanced the precision of contrast variation experiments [22]. These methods calculate bulk contrast-match points within 2.4% solvent D2O accuracy for test protein-nucleic acid and lipid nanodisc systems, incorporating general models for deuterium incorporation at non-exchangeable sites [22].
The power of SANS combined with deuteration and contrast variation has been demonstrated in studies of complex protein systems, where selective deuteration allows focusing on specific protein conformations even in the presence of very large protein aggregates [23]. This capability represents a significant advancement over X-ray scattering methods, which would be dominated by signals from larger particles in mixed systems [23].